molecular formula C15H18O3 B1373907 Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate CAS No. 701232-66-8

Methyl 2-(4-(4-hydroxyphenyl)cyclohexylidene)acetate

Cat. No. B1373907
Key on ui cas rn: 701232-66-8
M. Wt: 246.3 g/mol
InChI Key: JJGBMDHQWXLWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321728B2

Procedure details

60% suspension mixed with NaH mineral oil (7.6 g, 0.19 mol) was added to trimethyl phosphonoacetate (22.8 mL, 0.15 mol) solution dissolved in anhydrous tetrahydrofuran (655 mL) under 0° C. nitrogen gas. 4-(4-hydroxyphenyl)cyclohexanone (25 g, 0.13 mol) solution dissolved in tetrahydrofuran (525 mL) was slowly added thereto at 25° C. Then, the reaction mixture was stirred at room temperature for 5 hours, cooled with water, and extracted with ethyl acetate. The mixed organic phase was washed with brine and dried with Na2SO4. The solvent was reduced under reduced pressure to obtain [4-(4-hydroxyphenyl)cyclohexylidene]acetic acid methyl ester as a white solid (31.3 g, 97%).
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
525 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
655 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([CH2:7]P(OC)(OC)=O)=[O:6].[OH:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]2[CH2:26][CH2:25][C:24](=O)[CH2:23][CH2:22]2)=[CH:17][CH:16]=1.O>O1CCCC1>[CH3:3][O:4][C:5](=[O:6])[CH:7]=[C:24]1[CH2:23][CH2:22][CH:21]([C:18]2[CH:19]=[CH:20][C:15]([OH:14])=[CH:16][CH:17]=2)[CH2:26][CH2:25]1 |f:0.1|

Inputs

Step One
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
7.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
22.8 mL
Type
reactant
Smiles
COC(=O)CP(=O)(OC)OC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1CCC(CC1)=O
Name
Quantity
525 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
655 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at 25° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The mixed organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(C=C1CCC(CC1)C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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